N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine, also known by its chemical formula C₁₄H₂₀N₂O₆, is a compound that exhibits significant potential in various scientific applications. This compound is classified under the category of amino acids and derivatives, particularly those modified to enhance their biological activity. The compound's unique structure incorporates a carboxymethyl group and a pyrrole derivative, which may contribute to its reactivity and interaction with biological systems.
The synthesis of N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine can be achieved through several methods. One common approach involves the reaction of glycine with a suitable carboxymethylating agent followed by the introduction of the pyrrole moiety.
The molecular structure of N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine can be represented by its molecular formula C₁₄H₂₀N₂O₆.
This structure indicates the presence of multiple functional groups that could interact with various biological targets.
The compound can engage in several chemical reactions due to its functional groups.
These reactions are significant for modifying the compound's properties for specific applications.
The mechanism of action for N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine is largely dependent on its interactions at the molecular level with biological targets.
The compound's structural features suggest that it could act as an enzyme inhibitor or modulator by binding to active sites on proteins or enzymes involved in metabolic pathways. This interaction may influence various biochemical processes, potentially leading to therapeutic applications.
Relevant analyses such as spectroscopy (e.g., NMR, IR) can provide insights into the compound's purity and structural integrity.
N-(carboxymethyl)-N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)hexyl]-Glycine has potential applications in various scientific fields:
The development of antibody-drug conjugates (ADCs) has been fundamentally shaped by innovations in linker technology. Early linkers relied on simple chemical conjugation strategies (e.g., hydrazone or disulfide bonds), which often suffered from instability in systemic circulation, leading to premature payload release and off-target toxicity. The field evolved to address dual functional requirements: bioconjugation specificity (enabling controlled attachment to antibodies and cytotoxic payloads) and biological stability (maintaining integrity until target cell internalization). Modern heterobifunctional linkers emerged as solutions, incorporating distinct reactive groups separated by optimized spacers. These linkers must balance hydrophilicity to improve solubility, steric accessibility for efficient conjugation, and molecular rigidity to prevent aggregation. The shift toward enzyme-cleavable (e.g., valine-citrulline dipeptides) or non-cleavable thioether linkers represented a paradigm shift, enabling tumor-specific payload release through lysosomal proteases or antibody degradation [7] [9].
The 2,5-dioxo-1H-pyrrol-1-yl (maleimide) group serves as a cornerstone of targeted bioconjugation due to its unparalleled thiol-selective reactivity. This moiety undergoes rapid Michael addition with cysteine thiols at physiological pH (7.0–7.5), forming stable thioether bonds critical for ADC assembly. The reaction kinetics are highly favorable, typically achieving >90% conjugation efficiency within hours under controlled conditions [1] [6]. The electron-withdrawing carbonyl groups adjacent to the double bond in the pyrrolidine dione ring enhance electrophilicity, driving efficient nucleophilic attack by sulfhydryl groups. However, a key limitation is retro-Michael reactions, where thioether adducts can dissociate in plasma, leading to conjugate instability. This challenge is mitigated through:
This compound exemplifies a purpose-engineered heterobifunctional linker addressing historical stability and efficiency challenges. Its molecular architecture features three functionally distinct regions:
Table 1: Key Physicochemical Properties of the Linker
Property | Value | Functional Significance |
---|---|---|
Molecular Formula | C₁₅H₂₁N₂O₆⁻* | Balances hydrophilicity (carboxylate) and lipophilicity (alkyl/maleimide) |
Molecular Weight | 325.3 g/mol | Low MW minimizes impact on antibody pharmacokinetics |
Reactive Groups | Maleimide, carboxylate | Enables sequential conjugation to payload and antibody |
Spacer Length | Hexyl (C6) | Optimizes stability and minimizes retro-Michael reactions |
Purity Specifications | ≥95% | Ensures batch-to-batch reproducibility in ADC manufacturing [3] |
*Calculated from structural data in [1] [3]
In clinical-stage ADCs, this linker enables modular assembly strategies: Payloads (e.g., auristatins or maytansinoids) are first conjugated to the maleimide, followed by carboxylate activation and antibody attachment. The hexyl spacer significantly improves in vivo stability compared to shorter-chain (C2–C4) analogues by reducing hydrolytic susceptibility. Current research focuses on integrating this linker into protease-cleavable systems (e.g., coupled with valine-citrulline dipeptides) for tumor-specific payload release, as seen in next-generation ADCs targeting CD30, ROR1, and HER2 [7] [8] [9]. Regulatory filings for such conjugates emphasize linker stability data, underscoring this compound’s role in meeting clinical requirements [6].
Table 2: Comparison of Maleimide-Based Linker Architectures in Clinical ADCs
Linker Structure | Spacer Length | Key Advantages | Clinical Stage |
---|---|---|---|
MC-Val-Cit-PAB [7] [10] | C6 | Enzyme-cleavable; enhanced tumor specificity | Phase III (CD30-targeting) |
Sulfo-SMCC | C4 | Improved solubility | Preclinical |
Subject compound | C6 | Stable thioether linkage; modular conjugation | Multiple Phase I/II |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: